(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
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Overview
Description
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Molecular Structure Analysis
The molecular formula of this compound isC18H19ClN2O2
. The molecular weight is 330.81
. Chemical Reactions Analysis
The compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This reaction is part of the compound’s mechanism of action.Scientific Research Applications
Thermal and Structural Studies
Research on related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, indicates interest in their thermal properties, crystal structure, and theoretical calculations to understand their stability, intermolecular interactions, and potential for material science applications (Karthik et al., 2021).
Crystal and Molecular Structure Analysis
Compounds such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone have been synthesized and characterized, providing insights into their molecular and crystal structures through X-ray diffraction studies. These analyses contribute to a deeper understanding of the compound's molecular framework and potential for further chemical modifications (Lakshminarayana et al., 2009).
Antimicrobial Activity
Synthesis and evaluation of related compounds for antimicrobial properties highlight their potential as templates for developing new antimicrobial agents. For example, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have shown activity against pathogenic bacterial and fungal strains, indicating the relevance of these compounds in medicinal chemistry for designing new antimicrobial drugs (Mallesha & Mohana, 2014).
Anticancer Evaluation
Synthesis of derivatives and their evaluation as anticancer agents reflect the ongoing research to discover new therapeutic compounds. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines have been studied for anticancer and antimicrobial activities, showcasing the potential of these compounds in cancer therapy and infection control (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-4-2-3-5-15(13)18(22)21-10-7-14(8-11-21)23-17-6-9-20-12-16(17)19/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPWBQEZOHMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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